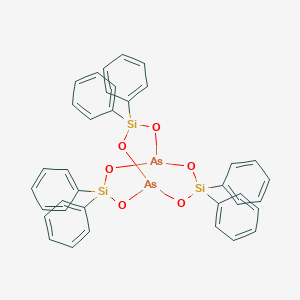

Arsenosiloxane I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arsenosiloxane I, as inferred from the context of the provided papers, is a compound that falls within the category of silanylidene-arsanes, also known as "arsasilenes" . These compounds are characterized by a silicon-arsenic double bond (Si=As) and are part of a broader class of compounds that include silanylidene-phosphanes ("phosphasilenes", Si=P) . The chemistry of arsasilenes has been explored since 1991, with significant advances in understanding their molecular structures, spectroscopic properties, and reactivity .

Synthesis Analysis

The synthesis of arsasilenes typically involves the use of silyl groups attached to low-coordinate pnictogen atoms . While the papers provided do not detail the specific synthesis of Arsenosiloxane I, they do mention the general approach to synthesizing related compounds. For example, the synthesis of polysilsesquioxane materials, which are silicon-containing compounds with a different structure, involves the hydrolysis and condensation of alkoxysilyl precursors under basic conditions . This suggests that the synthesis of arsasilenes might also involve organosilicon precursors and controlled reaction conditions to ensure the stability of the Si=As bond.

Molecular Structure Analysis

The molecular structure of arsasilenes, including Arsenosiloxane I, is distinct from other related compounds such as iminosilanes (Si=N) . The papers do not provide specific details on the molecular structure of Arsenosiloxane I, but they do indicate that the study of these compounds has included an examination of their molecular structures, likely through methods such as NMR spectroscopy and possibly X-ray diffraction .

Chemical Reactions Analysis

Arsasilenes have been studied for their reactivity, which is different from that of iminosilanes . The papers do not provide explicit reactions involving Arsenosiloxane I, but they do suggest that arsasilenes have been the subject of reactivity studies. Given the context, it is reasonable to assume that Arsenosiloxane I may participate in reactions that are characteristic of low-coordinate arsenic compounds, potentially including interactions with small molecules or serving as intermediates in organometallic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of arsasilenes are not directly discussed in the provided papers. However, the papers do mention that the easy access to stable phospha- and arsa-silenes has allowed for the study of their properties . It is likely that Arsenosiloxane I shares some properties with other arsasilenes, such as stability conferred by silyl substituents and unique spectroscopic characteristics that differentiate them from other silicon-based compounds. The adsorption properties of related materials, such as polysilsesquioxanes, have been investigated, indicating that these materials can interact with organic compounds like phenols .

科学的研究の応用

Gas Sensors and Chemosensitive Coatings

Polysiloxanes containing phenolic and fluorophenolic functional groups have been evaluated for their use in gas sensors. These materials, designed for chemosensitive coatings in acoustoelectronic sensors, exhibit solvation properties identified by inverse gas chromatographic research. The presence of fluorine atoms enhances the acidity and selectivity towards hydrogen bond bases, making these materials particularly interesting for gas sensing applications due to their high affinity and stability even at elevated temperatures (Grabka, Jasek, & Witkiewicz, 2021).

Agricultural Pesticide Application

Research within the USDA-ARS focuses on improving agricultural pesticide application technologies, crucial for crop protection and environmental safety. Innovations in application systems, drift management, efficacy enhancement, and remote sensing have been actively pursued. These advancements include sensor-controlled hooded sprayers, new approaches to chemical injection, and aerial electrostatic sprayers, among others, aiming to optimize the delivery of chemicals while minimizing environmental impact (Smith & Thomson, 2003).

Epoxy-Siloxane Polymers for Electronic Encapsulation

The development of stable dispersed polysiloxane particles within phenol aralkyl novolac epoxy resin for electronic encapsulation applications has been a significant advancement. These materials effectively withstand thermal stress, improving the mechanical and dynamic viscoelastic properties of epoxy networks. The creation of a “sea-island” structure, with silicone rubber dispersed within an epoxy resin, results in reduced stress and improved thermal shock resistance for encapsulated electronic devices (Ho & Wang, 2001).

Polysiloxanes in Optoelectronic Applications

Polysiloxanes have been extensively researched for their potential in optimizing the physical and electronic properties of organic polymer semiconductors. Their advantages include good solubility, film-forming ability, substrate adhesion, and resistance to degradation. These materials are being explored for use in organic light-emitting diodes (OLEDs), solar cells, electrical memories, and liquid crystalline materials, offering a promising avenue for advancements in organoelectronic applications (Ren & Yan, 2016).

Analytical Chemistry Applications

Polydimethylsiloxane (PDMS), a class of silicones, has found extensive use in analytical chemistry due to its favorable physicochemical properties. PDMS's role as a stationary phase in gas chromatographic separations and in sample preparation techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) highlight its importance. Moreover, PDMS is instrumental in manufacturing lab-on-a-chip devices, revolutionizing bio-analysis and demonstrating the material's versatility in analytical applications (Seethapathy & Górecki, 2012).

特性

IUPAC Name |

3,3,7,7,10,10-hexakis-phenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30As2O6Si3/c1-7-19-31(20-8-1)45(32-21-9-2-10-22-32)39-37-41-46(33-23-11-3-12-24-33,34-25-13-4-14-26-34)42-38(40-45)44-47(43-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISNDSYSGXYCRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(O[As]3O[Si](O[As](O2)O[Si](O3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30As2O6Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901100472 |

Source

|

| Record name | Arsenosiloxane I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenosiloxane I | |

CAS RN |

18891-54-8 |

Source

|

| Record name | Arsenosiloxane I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。